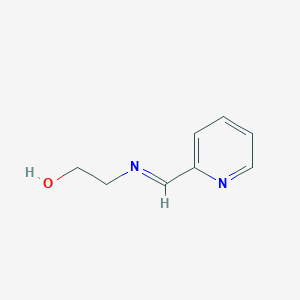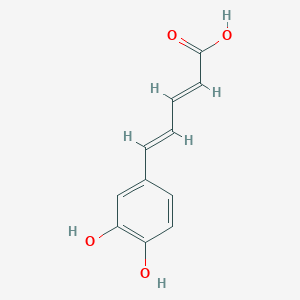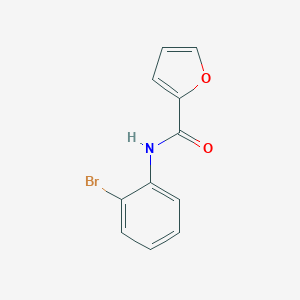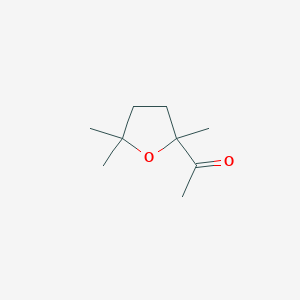
1-(2,5,5-Trimethyloxolan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5,5-Trimethyloxolan-2-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as trimethyloxolane ketone and is primarily used as a building block for the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic reagents to form various adducts. This reaction is facilitated by the presence of the oxolane ring, which makes the compound more reactive.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone are not well documented. However, some studies have suggested that this compound may have anti-inflammatory and anticancer properties. These effects may be due to the ability of the compound to react with electrophilic reagents and form adducts with biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,5,5-Trimethyloxolan-2-yl)ethanone in lab experiments is its high purity and yield. This makes it an ideal building block for the synthesis of other chemicals. However, one of the limitations of using this compound is its high reactivity, which can make it difficult to handle in the lab.
Orientations Futures
There are several future directions for the study of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the study of the mechanism of action and the biochemical and physiological effects of this compound. Additionally, there is potential for the development of new drugs and materials based on this compound.
Conclusion:
In conclusion, 1-(2,5,5-Trimethyloxolan-2-yl)ethanone is a chemical compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone can be achieved through various methods. One of the most common methods involves the reaction of 2,5-dimethoxytetrahydrofuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields high purity and high yield of the desired product.
Applications De Recherche Scientifique
1-(2,5,5-Trimethyloxolan-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drugs such as antiviral agents, anti-inflammatory agents, and anticancer agents. In organic synthesis, this compound has been used as a key intermediate for the synthesis of natural products and other complex molecules. In material science, this compound has been used as a precursor for the synthesis of polymers and other materials.
Propriétés
Numéro CAS |
107146-14-5 |
|---|---|
Nom du produit |
1-(2,5,5-Trimethyloxolan-2-yl)ethanone |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-(2,5,5-trimethyloxolan-2-yl)ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(10)9(4)6-5-8(2,3)11-9/h5-6H2,1-4H3 |
Clé InChI |
HBIIJCFTQCHOEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(O1)(C)C)C |
SMILES canonique |
CC(=O)C1(CCC(O1)(C)C)C |
Synonymes |
Ethanone, 1-(tetrahydro-2,5,5-trimethyl-2-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



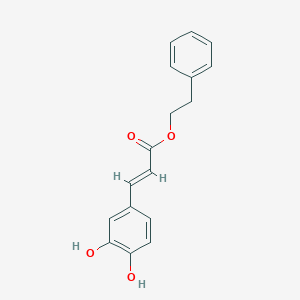
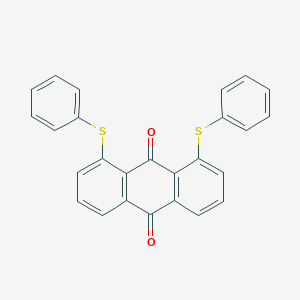
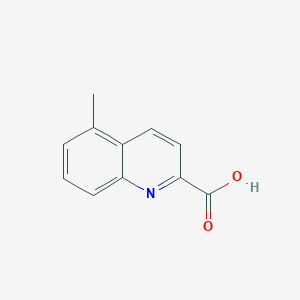
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
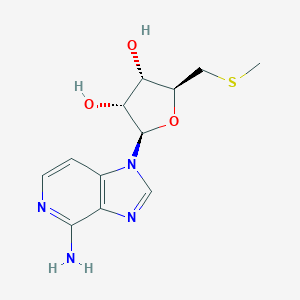
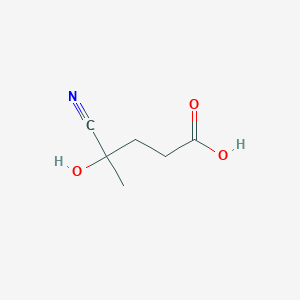
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
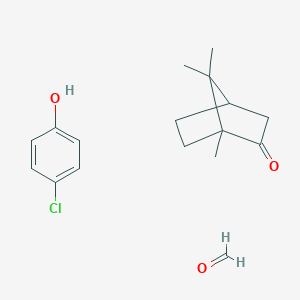
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
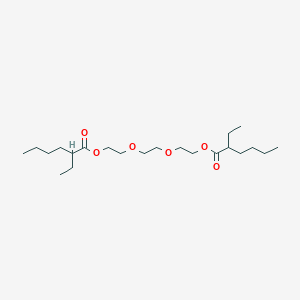
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
